2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide
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Overview
Description
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide is a complex organic compound characterized by its unique molecular structure. . The compound’s structure includes multiple hydroxyl groups and a thioamide functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide typically involves multi-step organic reactionsCommon reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the thioamide group can produce primary or secondary amines .
Scientific Research Applications
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and thioamide groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-3,4-Dihydroxy-N,N’-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(2-phenylethyl)hexanediamide: Another indane derivative with similar structural features.
2-(4-hydroxybutoxy)tetrahydrofuran: A compound with a similar hydroxyl group arrangement.
Uniqueness
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide is unique due to its specific combination of hydroxyl and thioamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15NO6S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(9-6(16)3-12)7(14)8(15)5(13)2-11/h1,4-5,7-8,11-15H,2-3H2,(H,9,16)/t4-,5+,7+,8-/m0/s1 |
InChI Key |
LICIAVTVKZTBGW-LAHCRNKXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=S)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=S)CO)O)O)O)O |
Origin of Product |
United States |
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